molecular formula C9H19ClN2O3 B1142016 H-Ala-val-ome hcl CAS No. 111742-14-4

H-Ala-val-ome hcl

Cat. No.: B1142016
CAS No.: 111742-14-4
M. Wt: 238.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-val-ome hcl typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of alanine using a suitable protecting group such as tert-butyloxycarbonyl (BOC) or carbobenzoxy (Cbz). The carboxyl group of valine is then activated using reagents like N-hydroxysuccinimide (NHS) esters or mixed anhydrides. The protected alanine is coupled with the activated valine to form the dipeptide. The final step involves the removal of the protecting groups under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). Solvent-free synthesis methods, such as ball-milling, are also explored to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

H-Ala-val-ome hcl undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, forming different derivatives.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Hydrolysis: Alanine and valine carboxylic acids.

    Oxidation: Oxidized derivatives of alanine and valine.

    Reduction: Reduced derivatives of the peptide.

Scientific Research Applications

H-Ala-val-ome hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ala-val-ome hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. It can also interact with cell surface receptors, triggering intracellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

H-Ala-val-ome hcl can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of alanine and valine residues, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-5(2)7(9(13)14-4)11-8(12)6(3)10;/h5-7H,10H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXRBJKPSOSGIC-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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